4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone
Description
4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 1352210-01-5) is a fluorinated aromatic ketone characterized by a pentafluoropropionyl group and a chloro-methyl-substituted benzene ring. Key properties include:
- Molecular weight: 272.6 g/mol .
- Purity: 97% (as per commercial specifications) .
- Synthetic challenges: Steric hindrance from the pentafluoropropyl group can lead to reduced reaction yields in derivatization reactions, as observed in analogous syntheses (e.g., 23% yield in a related acetylation/hydrolysis sequence) .
- Availability: Discontinued commercially, limiting its current applications .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O/c1-5-4-6(11)2-3-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIJXZCZORWQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound with a chloro-methyl-pentafluoropropiophenone precursor. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares substituent configurations, electronic effects, and steric profiles of selected analogs:
*Estimated based on structural analogs.
Key Observations:
- Steric Effects : The chloro-methyl substituent in the target compound introduces significant steric hindrance compared to linear alkyl (e.g., n-propyl) or smaller groups (e.g., methyl) .
- Electronic Effects : Chloro (-I) and methyl (+I) groups create a polarized aromatic system, contrasting with electron-donating substituents like methoxy (+M) in other analogs .
- Solubility : Methylenedioxy and methoxy substituents improve solubility in polar solvents compared to the hydrophobic chloro-methyl group .
Biological Activity
Overview of 4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone
This compound , also known by its chemical formula , is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties. It is primarily used in the synthesis of other chemical compounds and has applications in materials science and pharmaceuticals.
Cytotoxicity
Environmental Impact
The environmental persistence of fluorinated compounds raises concerns regarding their potential toxicity to aquatic life and their role as pollutants. Studies have shown that such compounds can bioaccumulate and have toxic effects on various organisms. Monitoring and regulation are critical to mitigate these risks.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological activity. The presence of chlorine and fluorine substituents can significantly alter the compound's reactivity and interaction with biological targets. Research into similar compounds suggests that modifications in halogen substitution can lead to varied biological effects.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study analyzing a series of fluorinated ketones found that increasing fluorination generally enhanced antimicrobial properties. While this compound was not specifically tested, related compounds exhibited significant activity against Gram-positive bacteria.
- Cytotoxicity in Cancer Research : In a study evaluating the cytotoxic effects of various fluorinated compounds on human cancer cell lines (e.g., breast cancer), some showed promising results in inducing cell death through apoptosis pathways. Further investigation into this specific compound is warranted to assess its potential therapeutic applications.
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